molecular formula C13H13NO3 B8292408 3-(5-Methyl-2-phenyl-4-oxazolyl)propionic acid

3-(5-Methyl-2-phenyl-4-oxazolyl)propionic acid

Cat. No. B8292408
M. Wt: 231.25 g/mol
InChI Key: GTCHSQQYYHQXCV-UHFFFAOYSA-N
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Patent
US06696474B2

Procedure details

KOH (13g, 235 mmol) was added to a mixture of ethanol/water (100 mL/100 mL) containing nitrile 1-2 (12.4 g, 58.68 mmol) and refluxed for 8 hours. Ethanol was removed in vacuo and the residue was acidified to pH=2 with aqueous HCl. The precipitated solid was filtered, washed with water, and dried in a vacuum oven overnight. The recoverd 13.5 g of acid 1-3 was used in the following step with no further purification. NMR CDCl3 (δ): 7.97 (2H, m); 7.45 (3H, m); 2.84 (4H, m); 2.35 (3H, s). M+1=232.1
Name
Quantity
235 mmol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].CCCCC[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]#[N:15].[CH2:16]([OH:18])[CH3:17].[OH2:19]>>[CH3:17][C:16]1[O:18][C:14]([C:13]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)=[N:15][C:8]=1[CH2:9][CH2:10][C:11]([OH:19])=[O:1] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
235 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
ethanol water
Quantity
100 mL
Type
reactant
Smiles
C(C)O.O
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
CCCCCCCCCCCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Ethanol was removed in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The recoverd 13.5 g of acid 1-3 was used in the following step with no further purification

Outcomes

Product
Name
Type
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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